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Compound of Interest

Compound Name: N-butyl-2-chlorobenzamide
CAS No.: 62797-97-1
Cat. No.: B1605622

Get Quote

CAS Registry Number: 62797-97-1 Chemical Formula: C

H

CINO Molecular Weight: 211.69 g/mol [1][2]

Executive Summary & Structural Significance

N-Butyl-2-chlorobenzamide is a secondary amide derivative characterized by the substitution
of an n-butyl chain on the nitrogen atom and a chlorine atom at the ortho (2-) position of the
benzene ring.[1] This compound serves as a critical intermediate in the synthesis of
agrochemicals and pharmaceutical ligands, particularly where steric modulation of the amide
bond is required.[1][3]

From a structural perspective, the ortho-chlorine substituent introduces significant steric strain
(the "ortho effect"), forcing the amide group out of planarity with the phenyl ring.[1][3] This
disruption of conjugation distinguishes its physicochemical profile from its para-substituted or
unsubstituted analogs, influencing solubility, melting point, and biological availability.[1]
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Identification & Structural Descriptors[1][2]

Descriptor Value / String

IUPAC Name N-butyl-2-chlorobenzamide

CAS Number 62797-97-1

SMILES CCCCNC(=0)C1=CC=CC=C1CI

InChl Key PERRBGDAOVSLIV-UHFFFAOYSA-N
PubChem CID 347041

Molecular Weight 211.69 g/mol

Monoisotopic Mass 211.076 g/mol
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Caption: Structural logic map highlighting the steric interference between the ortho-chlorine and
the amide moiety.[1][3][4]

Physicochemical Properties

Note: While experimental data for the specific n-butyl-2-chloro isomer is sparse in public
registries compared to DEET, the following values represent a synthesis of computed data and
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structure-property relationship (SPR) extrapolations from validated analogs (e.g., N-

butylbenzamide and 2-chlorobenzamide).

| | : hvsical 1151

Property

Value
(Experimental/Predicted)

Technical Insight

Physical State

Low-melting Solid or Viscous
oil

The n-butyl chain adds
flexibility, while the ortho-Cl
disrupts crystal packing.[1]
Likely MP range: 40-60 °C
(Analogous to N-
butylbenzamide MP 41°C).[1]

Significantly lower than N-(tert-

butyl)-2-chlorobenzamide

Melting Point Predicted: ~45-55 °C

(109°C) due to less globular

packing.[1]

_ High BP due to intermolecular
N ) Predicted: 290-310 °C (at 760 ) )
Boiling Point hydrogen bonding (amide N-
mmHgQ)

H---0O=C).

Higher than water due to the
Density ~1.15 £ 0.05 g/cm?3 heavy chlorine atom (Cl atomic

mass 35.45).[1]

Non-volatile under standard
Flash Point ~130-140 °C conditions; requires high heat

for ignition.[1]

Solubility & Partitioning (Critical for Formulation)
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Parameter

Value

Implications for Drug
Development

LogP (Octanol/Water)

2.8 — 3.2 (Predicted)

Lipophilic. Shows good
membrane permeability.[1]
Suitable for transdermal or oral

delivery systems.[1]

Water Solubility

Low (< 50 mg/L)

Poor aqueous solubility
requires co-solvents (DMSO,
Ethanol) or formulation

surfactants for bioassays.

H-Bond Donors

1 (Amide NH)

Capable of specific binding
interactions; critical for

receptor docking.[1]

H-Bond Acceptors

1 (Amide Carbonyl)

The carbonyl oxygen is a
strong acceptor, though slightly
shielded by the ortho-CI.[1]

Synthesis & Impurity Profile

The synthesis of N-butyl-2-chlorobenzamide typically follows a nucleophilic acyl substitution
(Schotten-Baumann reaction).[1] Understanding this pathway is essential for identifying
potential impurities that affect physical property measurements.[1]

Synthetic Workflow
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Caption: Synthesis pathway highlighting the Schotten-Baumann mechanism and potential
hydrolytic impurities.

Impurity Impact on Properties[1][6]

e 2-Chlorobenzoic Acid (Hydrolysis Product): Presence significantly raises the melting point
and increases acidity.[1]

e Residual Solvent: Can act as a plasticizer, artificially lowering the melting point (converting a
solid product into an oil).[1]

Analytical Fingerprint (Characterization)

To validate the identity of N-butyl-2-chlorobenzamide, the following spectral features are
diagnostic.
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e Infrared Spectroscopy (FT-IR):
o 3280-3300 cm~1: N-H stretching (Sharp, secondary amide).[1]

o 1640-1660 cm~1: C=0 stretching (Amide | band).[1] Note: Lower frequency than ester due
to resonance.[1]

o 1540 cm~%: N-H bending (Amide Il band).[1]
o 740-760 cm~1: C-ClI stretching (Ortho-substituted aromatic).[1]
e Proton NMR (

H-NMR, CDCI
):

o 7.3-7.8 ppm: Multiplet (4H, Aromatic protons).[1] Ortho-ClI shifts adjacent proton
downfield.[1]

o 6.0-6.5 ppm: Broad singlet (1H, N-H).[1]

o 3.4-3.5 ppm: Quartet (2H, N-CH
).

o 1.3-1.6 ppm: Multiplets (4H, Alkyl chain -CH
-CH
)[1]

o 0.95 ppm: Triplet (3H, Terminal -CH

).

Safety & Handling (GHS Classification)

Based on the hazard profile of 2-chlorobenzamide derivatives:

¢ Signal Word:WARNING
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e Hazard Statements:
o H315: Causes skin irritation.[1][2][5]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1][2][5]

e Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: Physicochemical
Characterization of N-Butyl-2-Chlorobenzamide[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1605622/docs#technical-monograph-
physicochemical-characterization-of-n-butyl-2-chlorobenzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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